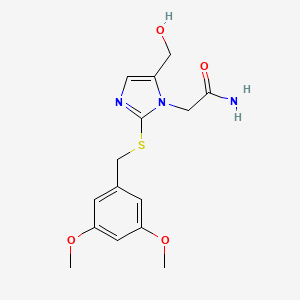

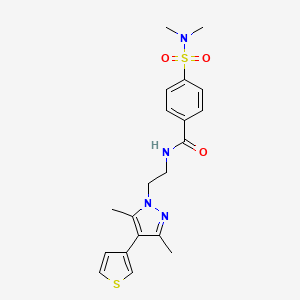

2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that have non-equivalent properties. It also contains a benzyl group, which is often used in organic synthesis due to its ability to be easily added and removed. The presence of methoxy groups and a thioether linkage could also have significant effects on the compound’s properties .

Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the imidazole ring, the benzyl group, and the methoxy and thioether groups. These groups could affect the compound’s polarity, reactivity, and other physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the benzyl group, and the methoxy and thioether groups. The imidazole ring, for example, is a common component of many biologically active molecules and is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring, the benzyl group, and the methoxy and thioether groups could affect properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Solubilizing Protective Group for Thiol Moiety

The 3,4-dimethoxybenzyl group serves as a protective group for the thiol moiety. It enhances the solubility and stability of the precursor, which is crucial for the formation of self-assembled monolayers (SAMs) of aromatic thiolates. These SAMs find applications in diverse areas, including surface modification, biosensors, and molecular electronics .

Electron Transport in Metal-Insulator-Metal Junctions

SAMs containing aromatic thiolates play a role in electron transport through thin organic films. Understanding charge transfer dynamics in these monolayers is crucial for applications in electronic devices and molecular junctions .

Chemical Defense in Plants

Interestingly, controlled hydroxylation of terpenoid compounds (similar to the hydroxymethyl group in our compound) enables plants to achieve chemical defense without self-toxicity. Investigating the role of this compound in plant defense mechanisms could yield valuable insights .

Surface-Active Sulfur Compounds

The compound’s thiol moiety and its derivatives may serve as novel surface-active sulfur compounds. These can be used for preparing self-assembled monolayers on gold surfaces, potentially impacting fields like catalysis and materials science .

Organic Transistors and Contact Resistance Reduction

Exploring the stability and behavior of this compound in organic transistors could lead to improved device performance. Lowering contact resistance remains a critical goal in organic electronics, and understanding the behavior of functional groups like the hydroxymethyl moiety is essential .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c1-21-12-3-10(4-13(5-12)22-2)9-23-15-17-6-11(8-19)18(15)7-14(16)20/h3-6,19H,7-9H2,1-2H3,(H2,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWAAWCHQUAKRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSC2=NC=C(N2CC(=O)N)CO)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2793280.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(phenylthio)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2793282.png)

![N-((2-methyl-1H-indol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2793288.png)

![1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)ethanone](/img/structure/B2793289.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2793294.png)

![2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B2793295.png)

![(3Z)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2793297.png)

![3-[(4-chlorophenyl)methyl]-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2793298.png)

![2-(4,5-Dimethylthiazol-2-yl)-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2793302.png)